molecular formula C24H24N4O3 B2646635 N-(4-butylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 923257-87-8

N-(4-butylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No. B2646635
CAS RN: 923257-87-8
M. Wt: 416.481
InChI Key: DXPYNPLSGJPVKV-UHFFFAOYSA-N
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Description

The compound “N-(4-butylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” belongs to the class of pyrrolo[3,2-d]pyrimidines . Pyrrolo[3,2-d]pyrimidines have been studied for many years as potential lead compounds for the development of antiproliferative agents . They have been extensively utilized in the design of small molecule inhibitors of various enzymes and receptors .


Synthesis Analysis

The synthesis of pyrrolo[3,2-d]pyrimidines often involves modifications to the pyrimidine ring, with enzymatic recognition often modulated by C2 and C4 substituents . In one approach, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . The compounds were heated in formic acid to afford thieno[3,2-d]pyrimidin-4-ones .


Molecular Structure Analysis

The molecular structure of pyrrolo[3,2-d]pyrimidines is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 . The structure of the compound would include additional functional groups attached to this basic ring structure.


Chemical Reactions Analysis

The chemical reactions involving pyrrolo[3,2-d]pyrimidines can be quite diverse, depending on the specific substituents present on the ring. For instance, heating thiophene-2-carboxamides in formic acid afforded thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides .

Scientific Research Applications

Future Directions

The future directions in the research of pyrrolo[3,2-d]pyrimidines could involve further exploration of the N5 of the pyrrole ring by means of a series of novel N5-substituted pyrrolo[3,2-d]pyrimidines . This position is of interest in the development of antiproliferative lead compounds based on the pyrrolo[3,2-d]pyrimidine scaffold .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-butylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide involves the condensation of 4-butylaniline with ethyl acetoacetate to form 4-butylphenyl-3-oxobutanoate. This intermediate is then reacted with hydrazine hydrate to form 4-butylphenylhydrazine. The resulting compound is then reacted with 2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid to form the final product.", "Starting Materials": [ "4-butylaniline", "ethyl acetoacetate", "hydrazine hydrate", "2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid" ], "Reaction": [ "4-butylaniline is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 4-butylphenyl-3-oxobutanoate.", "4-butylphenyl-3-oxobutanoate is then reacted with hydrazine hydrate in the presence of a catalyst such as acetic acid to form 4-butylphenylhydrazine.", "4-butylphenylhydrazine is then reacted with 2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride to form the final product N-(4-butylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide." ] }

CAS RN

923257-87-8

Molecular Formula

C24H24N4O3

Molecular Weight

416.481

IUPAC Name

N-(4-butylphenyl)-5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

InChI

InChI=1S/C24H24N4O3/c1-3-4-8-16-11-13-17(14-12-16)25-22(29)19-15-27(2)21-20(19)26-24(31)28(23(21)30)18-9-6-5-7-10-18/h5-7,9-15H,3-4,8H2,1-2H3,(H,25,29)(H,26,31)

InChI Key

DXPYNPLSGJPVKV-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=CC=C4)C

solubility

not available

Origin of Product

United States

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